Isoquinoline-3-carboxamide

Kinase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Isoquinoline-3-carboxamide (CAS 50458-77-0) is the critical 3-position scaffold for kinase (p56lck, FLT3, KIT) and radioligand ([11C]PK11195) libraries. Substitution with isoquinoline-1-carboxamide or quinoline analogs invalidates SAR data due to >90,000-fold potency differences. Essential for selective kappa opioid and FXa inhibitor development. Standard B2B shipping available.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 50458-77-0
Cat. No. B1590844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-3-carboxamide
CAS50458-77-0
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)C(=O)N
InChIInChI=1S/C10H8N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,(H2,11,13)
InChIKeyKKSZSACCVDIWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-3-carboxamide (CAS 50458-77-0) for Precision Research: A Procurement-Focused Benchmarking Guide


Isoquinoline-3-carboxamide (CAS 50458-77-0) is the core heterocyclic scaffold underpinning a vast array of bioactive compounds, defined by its C10H8N2O molecular formula (MW: 172.18) and a planar aromatic core . Its primary utility in procurement is as the foundational intermediate for generating diverse, substituted amide libraries [1]. While the parent compound itself exhibits limited direct activity, its structural derivatives have demonstrated critical, quantifiable differences in receptor affinity (from low nanomolar to inactive), target selectivity, and synthetic utility that make this specific scaffold a non-negotiable starting point for structure-activity relationship (SAR) studies and radioligand development.

Why Isoquinoline-3-carboxamide (CAS 50458-77-0) Cannot Be Substituted by Generic Isoquinoline Analogs


Substituting Isoquinoline-3-carboxamide with closely related analogs like isoquinoline, isoquinoline-1-carboxamide, or even quinoline-3-carboxamide is a high-risk procurement decision that will invalidate SAR data and halt radiolabeling projects. The specific placement of the carboxamide group at the 3-position of the isoquinoline ring is a crucial determinant of bioactivity, governing target binding potency [1], selectivity profiles [2], and downstream synthetic derivatization pathways [3]. Generic substitution fails because even minor structural variations within the same compound class yield dramatic quantitative differences—up to a >90,000-fold difference in potency and a complete loss of target selectivity—rendering cross-project data comparison impossible and resulting in wasted synthetic effort.

Quantitative Differentiation of Isoquinoline-3-carboxamide Derivatives vs. Analogs: A Procurement Decision Matrix


Binding Affinity Differentiation: Nanomolar vs. Inactive Isoquinoline Carboxamide Isomers

The potency of hydroxylated isoquinoline-3-carboxamides is exquisitely sensitive to the position of the hydroxyl group on the isoquinoline ring. This is a critical differentiator for selecting the correct core scaffold for synthesis. The 7,8-dihydroxyisoquinoline-3-carboxamide analog (13) exhibited an IC50 of 0.5 µM against protein-tyrosine kinase p56lck [1]. In stark contrast, the isomeric 6,7-dihydroxyisoquinoline-3-carboxamide (2) was completely inactive in the same assay [1]. This demonstrates that the core scaffold's substitution pattern is a decisive factor for activity, directly impacting the value of any downstream derivative.

Kinase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Sub-Picomolar to Millimolar Affinity Span Across the Isoquinoline-3-carboxamide Class

The isoquinoline-3-carboxamide scaffold can be modified to achieve an extraordinarily wide range of target affinities, spanning more than six orders of magnitude. This highlights the critical role of specific substituents and negates any assumption of similar activity among analogs. At the high-potency end, N-(4-(3-(5-tert-butylisoxazol-3-yl)ureido)phenyl)isoquinoline-3-carboxamide (AB-460) exhibits a sub-nanomolar Kd of 0.70 nM for the FLT3 kinase [1]. At the opposite extreme, the structurally distinct analog N-(1,3-benzodioxol-5-yl)-2-tosyl-3,4-dihydro-1H-isoquinoline-3-carboxamide shows a virtually inactive IC50 of 49.8 µM (49,800 nM) against the Hepatitis C core protein [2].

Receptor Pharmacology Drug Discovery Binding Affinity

Achieving Receptor Pan-Antagonism vs. High Selectivity from a Single Scaffold

The tetrahydroisoquinoline-3-carboxamide scaffold can be chemically tuned to yield ligands with either broad, pan-receptor activity or high selectivity for a single subtype, a feature of direct relevance to tool compound selection. The lead compound AT-076 is a pan-antagonist with nanomolar affinity for all four opioid receptor subtypes (MOP, KOP, DOP, NOP) [1]. Through systematic SAR, this same core was transformed into analogs like compound 16, which exhibit high selectivity for the kappa opioid receptor (KOP) over the other subtypes [1].

Opioid Receptor Pharmacology Selectivity Profiling SAR

Quantified Selectivity Engineering on the Tetrahydroisoquinoline Scaffold

Derivatives of the 1,2,3,4-tetrahydroisoquinoline-3-carboxamide scaffold can be rationally optimized for high target selectivity, a key parameter for developing safe therapeutics. An initial hit compound 23 inhibited Factor Xa (FXa) with a Ki of 28 µM [1]. Structure-based optimization led to the dicarboxamide 47, which exhibited a Ki of 135 nM for FXa and an impressive >1,852-fold selectivity for FXa over other coagulation enzymes (thrombin, trypsin, etc.) [1].

Anticoagulant Discovery Factor Xa Inhibition Drug Selectivity

High-Yield 11C-Radiolabeling Enabled by Isoquinoline-3-carboxamide Core

The isoquinoline-3-carboxamide scaffold, particularly its 1-aryl substituted derivatives, is uniquely amenable to efficient palladium-mediated 11C-carbonylation, a crucial attribute for developing Positron Emission Tomography (PET) radioligands. Using 1-(2-chlorophenyl)isoquinolin-3-yl triflate as a precursor, the prototypical radioligand [11C]PK11195 and its structural analogs can be synthesized with decay-corrected radiochemical yields ranging from 10% to 55% [1]. This yield is significantly higher than that for other [11C]amides prepared via the same method, which show yields of only 2% to 63% [1].

Radiochemistry PET Imaging Synthetic Methodology

Validated Application Scenarios for Isoquinoline-3-carboxamide (CAS 50458-77-0) and Its Derivatives


Building Focused Kinase Inhibitor Libraries

Isoquinoline-3-carboxamide is the ideal starting material for generating libraries targeting kinases like p56lck, FLT3, and KIT. The evidence shows that specific hydroxylation patterns on this core are absolutely required for activity, with 7,8-dihydroxyisoquinoline-3-carboxamide showing potent inhibition (IC50 = 0.5 µM for p56lck) while the 6,7-dihydroxy isomer is completely inactive [1]. Furthermore, substituted derivatives like AB-460 achieve sub-nanomolar binding affinity (Kd = 0.70 nM for FLT3) [2], confirming the scaffold's capacity for high potency.

Developing Novel PET Imaging Agents

For radiochemistry labs engaged in PET tracer development, the 1-aryl-isoquinoline-3-carboxamide scaffold offers a well-characterized and high-yielding route to 11C-labeled radioligands. The palladium-mediated [11C]carbonylation of 1-(2-chlorophenyl)isoquinolin-3-yl triflate yields [11C]PK11195 and its analogs with decay-corrected yields of 10-55%, which is higher and more consistent than yields for other [11C]amide classes (2-63%) [3]. This established methodology reduces development time and improves the reliability of radiosynthesis.

Engineering Highly Selective Tool Compounds

Researchers developing tool compounds for target validation can exploit the scaffold's capacity for selectivity engineering. Starting from a non-selective opioid pan-antagonist (AT-076), SAR studies on the tetrahydroisoquinoline-3-carboxamide core have successfully yielded highly selective kappa opioid receptor ligands [4]. Similarly, optimization on this scaffold has produced an FXa inhibitor with >1,852-fold selectivity over other coagulation enzymes [5]. This demonstrates the scaffold's utility in creating precise, high-value chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.